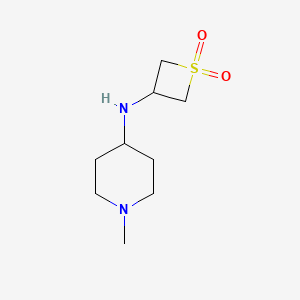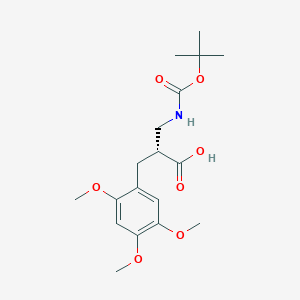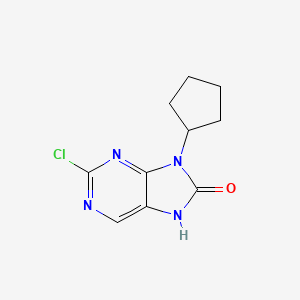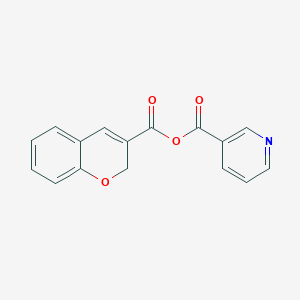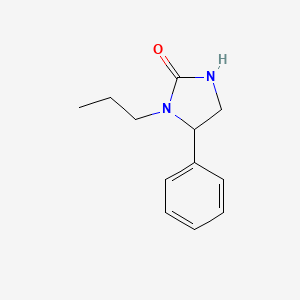
5-Phenyl-1-propyl-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-1-propylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a phenyl group attached to the first carbon and a propyl group attached to the second carbon. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-propylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1-phenyl-1,2-diamine and propyl isocyanate under mild conditions can yield the desired imidazolidinone. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-phenyl-1-propylimidazolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-propylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Imidazolidinone oxides.
Reduction: Amine derivatives.
Substitution: N-alkylated imidazolidinones.
Scientific Research Applications
5-phenyl-1-propylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-phenyl-1-propylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is facilitated by the presence of the imidazolidinone ring, which can form hydrogen bonds and van der Waals interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-imidazolidinone: A simpler analog without the phenyl and propyl groups.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
5-phenyl-1-methylimidazolidin-2-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
5-phenyl-1-propylimidazolidin-2-one is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target molecules. This makes it a valuable compound for drug design and development .
Properties
CAS No. |
98917-93-2 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-phenyl-1-propylimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
QKTSNLALUDNEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


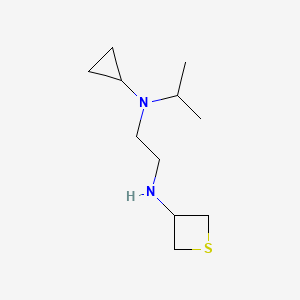

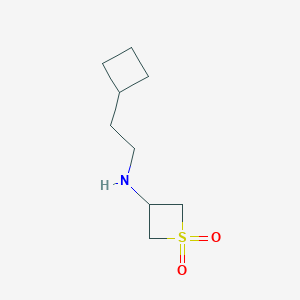
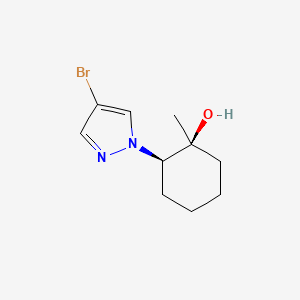
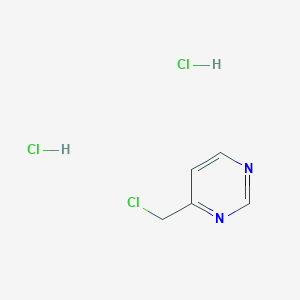
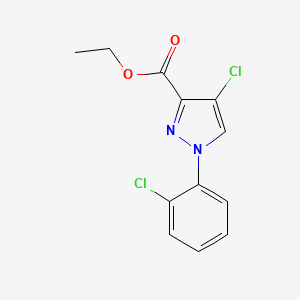
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
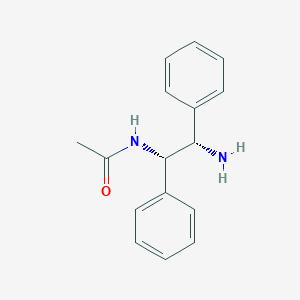
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
